molecular formula C15H13N3O3 B14372313 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-nitrophenyl)- CAS No. 89731-87-3

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-nitrophenyl)-

Cat. No.: B14372313
CAS No.: 89731-87-3
M. Wt: 283.28 g/mol
InChI Key: XGBMFPPLXHVCJG-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-nitrophenyl)- is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-nitrophenyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the reaction of 2,3-dihydro-1H-indole with 4-nitrophenyl isocyanate can be employed . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include substituted indoles, amines, and various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways and interactions with proteins and enzymes.

    Medicine: Potential therapeutic agent for treating diseases due to its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-nitrophenyl)- include other indole derivatives like:

  • 1H-Indole-3-carboxamide
  • 1H-Indole-2-carboxamide
  • 1H-Indole-3-acetic acid

These compounds share the indole core structure but differ in their functional groups and substitutions, leading to variations in their biological activities and applications. The uniqueness of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

89731-87-3

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-(4-nitrophenyl)-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C15H13N3O3/c19-15(16-12-5-7-13(8-6-12)18(20)21)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,16,19)

InChI Key

XGBMFPPLXHVCJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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